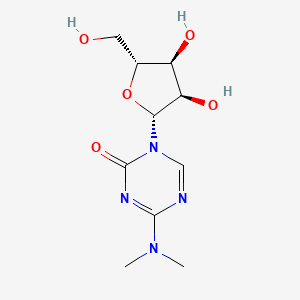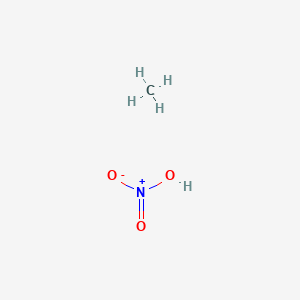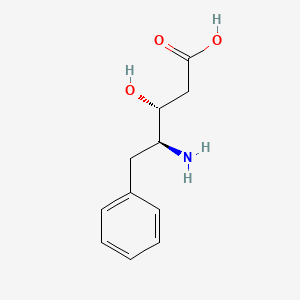
N-Ethylbenzamide
描述
N-Ethylbenzamide is an organic compound with the chemical formula C₉H₁₁NO. It is a derivative of benzamide where the hydrogen atom on the nitrogen is replaced by an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: N-Ethylbenzamide can be synthesized through the reaction of benzoyl chloride with ethylamine in an appropriate solvent. The reaction mixture is heated to facilitate the amidation reaction, followed by filtration and crystallization to obtain the this compound product .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: N-Ethylbenzamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield benzoic acid and ethylamine.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Benzoic acid and ethylamine.
Reduction: N-ethylbenzylamine.
Substitution: Depends on the nucleophile used.
科学研究应用
N-Ethylbenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
作用机制
The mechanism of action of N-Ethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
N-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propylbenzamide: Contains a propyl group instead of an ethyl group.
N,N-Dimethylbenzamide: Has two methyl groups attached to the nitrogen atom.
Uniqueness of N-Ethylbenzamide: this compound is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other benzamide derivatives. This uniqueness makes it valuable in certain synthetic and research applications .
属性
IUPAC Name |
N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDYFBTIZOPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210315 | |
| Record name | N-Ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-17-5 | |
| Record name | N-Ethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW509B0V2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Ethylbenzamide?
A1: this compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.
Q2: How is this compound typically synthesized?
A2: One method to synthesize this compound involves the reaction of N,N’-diethylurea with benzoyl chloride in tetrahydrofuran. [] Another approach utilizes the platinum-catalyzed addition of benzamide to ethylene. []
Q3: What spectroscopic techniques are used to confirm the structure of this compound?
A3: Researchers commonly employ techniques such as 1H NMR, 13C NMR, and ESI-MS to characterize the structure of this compound and confirm its synthesis. [, ]
Q4: What are the primary metabolites of this compound in rats?
A4: When administered to rats, this compound is metabolized primarily through hydrolysis to ethylamine and benzoic acid. Benzoic acid is subsequently detected in the urine as hippuric acid. []
Q5: Does the position of chlorine substitution on the benzene ring affect the metabolism of this compound derivatives?
A5: Research suggests that the metabolic pathway remains consistent regardless of chlorine substitution. Both p-chloro-N-ethylbenzamide and p-chloro-N,N-diethylbenzamide yielded p-chlorohippuric acid and ethylamine as detectable metabolites in rat urine, similar to the metabolites observed with this compound itself. []
Q6: Are there any differences in the metabolic pathways of this compound and N,N-diethylbenzamide?
A6: While both compounds ultimately yield similar detectable metabolites in rat urine (ethylamine and a substituted or unsubstituted hippuric acid), studies using 13C-labeled N,N-diethylbenzamide and rat liver microsomes revealed additional metabolic intermediates. These include 13C-labeled acetaldehyde and glycolaldehyde, suggesting an oxidative N-deethylation followed by enzymatic hydrolysis. []
Q7: Can this compound undergo photochemical reactions?
A7: Yes, UV irradiation of para-substituted this compound derivatives (1-(p-substituted-benzoyl)aziridines) in methanol leads to the formation of methanolysis products like N-(2-methoxyethyl)benzamides and/or N-ethylbenzamides. This photochemical ring-opening reaction can be quenched by penta-1,3-diene. []
Q8: How do this compound derivatives react with diphenylmethanide and „naphthalene hydride”?
A8: N-Acylaziridines, a class of this compound derivatives, react with diphenylmethanide to yield amidoethyl derivatives. Interestingly, reactions with „naphthalene hydride,” present in equilibrium with diphenylmethanide when generated using sodium naphthalenide, suggest a single electron transfer (SET) mechanism. This is evidenced by the formation of this compound as a byproduct, indicating a radical pathway. []
Q9: Can this compound derivatives be used in the synthesis of more complex molecules?
A9: Yes, 3,5-dihalo-N-ethylbenzamides have been successfully employed in the synthesis of 4,6-dihalo-3-arylisobenzofuran-1(3H)-ones. This reaction proceeds through a chelation-controlled directed ortho-metalation strategy, highlighting the utility of this compound derivatives in synthetic chemistry. [, ]
Q10: How does modifying the N-substituent of benzamide affect its interaction with the enzyme papain?
A10: Research on papain inhibition suggests that N-methylbenzamide and this compound, mimicking the size and hydrophobicity of aldehydes, display negligible affinity for the active site compared to benzamidoacetaldehyde. This highlights the importance of specific functional groups in enzyme-inhibitor interactions. []
Q11: Do this compound derivatives exhibit antihypertensive activity?
A11: Yes, certain 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines, a class of this compound derivatives, have demonstrated potent antihypertensive properties in animal models. Notably, N-methylbenzamide and this compound analogs within this series caused significant reductions in systolic blood pressure in spontaneously hypertensive rats. []
Q12: Can this compound be used as a ligand in metal complexes with potential biological activity?
A12: Research indicates that a ruthenium(II) complex containing 4-carboxy this compound as a ligand showed promising results in in vitro and in vivo studies against Dalton's lymphoma. This complex exhibited antitumor activity potentially through modulating lactate dehydrogenase and inducing apoptosis. [, , ]
Q13: Have there been any studies on the environmental impact and degradation of this compound?
A13: Currently, there is limited information available regarding the environmental impact and degradation pathways of this compound. Given its potential applications, it is crucial to conduct further research to assess its potential ecotoxicological effects and develop sustainable practices for its use and disposal.
Q14: What is the historical context of research on this compound?
A14: The provided research offers a glimpse into the historical evolution of this compound research. Early studies focused on its metabolism and metabolic pathways in animal models []. Subsequent research explored its synthetic utility in preparing complex molecules [, ] and investigated its potential in medicinal chemistry by incorporating it into compounds with anti-tumor [, , , ] and antihypertensive properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate](/img/structure/B1202618.png)
![(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1202620.png)






